molecular formula C7H17NO7S B1223088 Tapso CAS No. 68399-81-5

Tapso

Cat. No.: B1223088
CAS No.: 68399-81-5
M. Wt: 259.28 g/mol
InChI Key: RZQXOGQSPBYUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[tris(hydroxymethyl)methyl]-3-amino-2-hydroxypropanesulfonic acid, commonly known as Tapso, is a zwitterionic buffer used extensively in biochemical and biological research. It is part of the Good’s buffer series, which are known for their minimal interference with biological processes. This compound is particularly valued for its effective buffering capacity in the pH range of 7.0 to 8.2, making it suitable for various experimental conditions .

Mechanism of Action

Target of Action

Tapso, also known as N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid, is a common biological buffer . Its primary targets are zwitterionic glycine peptides . These peptides play a crucial role in various biological processes, including protein synthesis and regulation of cellular functions .

Mode of Action

This compound contains Tris groups and exhibits quite reactive activity with its targets . It interacts with zwitterionic glycine peptides, which can influence the pH stabilization in biological systems . This interaction can lead to changes in the biochemical environment, affecting the function and behavior of cells .

Pharmacokinetics

As a biological buffer, this compound is known to be water-soluble , which can influence its absorption and distribution in biological systems. More research would be needed to provide a comprehensive overview of this compound’s pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its role as a pH stabilizer. By interacting with zwitterionic glycine peptides and maintaining pH stability, this compound can help ensure the proper functioning of biological systems . This can include promoting optimal enzymatic activity, preventing protein denaturation, and maintaining cellular homeostasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can impact the effectiveness of this compound as a buffer . Furthermore, this compound has been shown to have a strong interaction with iron in solution , suggesting that the presence of certain metal ions could influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tapso typically involves the reaction of tris(hydroxymethyl)aminomethane with 3-chloro-2-hydroxypropanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Tapso undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonic acid derivatives .

Scientific Research Applications

Tapso is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique structure, with a hydroxyl group on the β-carbon, provides it with distinct buffering properties. This makes it particularly effective in maintaining pH stability in the range of 7.0 to 8.2, which is crucial for many biological and biochemical applications .

Properties

IUPAC Name

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO7S/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15/h6,8-12H,1-5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQXOGQSPBYUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)O)O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80887356
Record name TAPSO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80887356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20768
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

68399-81-5
Record name TAPSO
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68399-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name TAPSO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80887356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]propanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(TRIS(HYDROXYMETHYL)METHYL)-3-AMINO-2-HYDROXYPROPANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Q4J0071U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tapso
Reactant of Route 2
Reactant of Route 2
Tapso
Reactant of Route 3
Reactant of Route 3
Tapso
Reactant of Route 4
Tapso
Reactant of Route 5
Reactant of Route 5
Tapso
Reactant of Route 6
Tapso
Customer
Q & A

Q1: What is the molecular formula and weight of TAPSO?

A1: this compound has a molecular formula of C7H17NO7S and a molecular weight of 259.29 g/mol. []

Q2: What is the structure of this compound?

A2: this compound exists primarily as a zwitterion in its crystalline form. Its structure consists of a propane chain with a sulfonic acid group at one end (C1), a hydroxyl group at the second carbon (C2), and a tertiary amine group attached to the third carbon (C3). The amine is further substituted with a tris(hydroxymethyl)methyl group. [, ]

Q3: What is the impact of temperature on the second dissociation constant (pK2) of this compound?

A3: The pK2 of this compound decreases with increasing temperature, indicating that its buffering capacity shifts slightly with temperature changes. This relationship has been described by a specific equation derived from electromotive force measurements. []

Q4: How does the presence of salts like NaCl affect the pK2 of this compound?

A4: The presence of salts, particularly at physiological ionic strength (e.g., I = 0.16 mol·kg-1, similar to blood plasma), impacts the pK2 of this compound. This necessitates the use of extended Debye-Hückel equation for accurate calculations, as the Bates-Guggenheim convention, commonly used for low ionic strengths, becomes inaccurate. []

Q5: Is this compound compatible with common techniques used in biological research?

A5: Yes, this compound has been successfully used in various analytical techniques including but not limited to potentiometry, voltammetry, and micellar electrokinetic capillary chromatography (MEKC). [, , ]

Q6: How does this compound interact with proteins in solution?

A6: Studies have shown that this compound can interact with proteins, potentially impacting their structure and function. For instance, research indicates favorable interactions between this compound and larger peptides like triglycine and tetraglycine, suggesting a stabilizing effect. Conversely, its interaction with smaller peptides like glycine and diglycine appears less favorable. []

Q7: Are there significant differences in how this compound interacts with different proteins?

A7: Yes, the specific interactions of this compound with proteins appear to be dependent on the protein's size and structure. For example, research highlights a significant interaction between this compound and bovine serum albumin (BSA), a globular protein. This interaction leads to BSA stabilization, potentially through hydrogen bonding and electrostatic interactions. []

Q8: How do these interactions with proteins affect the use of this compound in biological research?

A8: While this compound is generally considered a suitable buffer for many biological applications, these interactions highlight the importance of careful consideration. Researchers should be aware of the potential for buffer-protein interactions and control for potential effects on experimental outcomes, especially when working with sensitive systems or processes.

Q9: Can this compound be used as a buffer in enzymatic reactions?

A9: this compound has been shown to be a suitable buffer for some enzymatic reactions. In a study using a lipolytic enzyme from Pseudomonas cepacia, this compound-based buffers demonstrated better performance than conventional phosphate buffers in maintaining enzyme activity and stability. []

Q10: How does this compound affect the advanced Maillard reaction of proteins with glucose?

A10: Studies show that this compound can inhibit the advanced Maillard reaction, which involves the non-enzymatic glycation of proteins. This inhibitory effect is attributed to this compound's ability to chelate transition metal ions, which can catalyze the Maillard reaction. This suggests that the choice of buffer can significantly influence the outcome of experiments studying protein glycation. []

Q11: Does this compound possess any catalytic properties?

A11: While this compound is primarily known as a buffering agent, research indicates it can function as a catalyst in certain organic reactions. For example, choline-based this compound ([Ch][this compound]) has been successfully employed as an ionic liquid catalyst for synthesizing tetrahydro-4H-chromenes and 3,4-dihydropyrano[c]chromenes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.